2-(2-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
Description
2-(2-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride (CAS: 95373-40-3) is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyrimidine ring substituted at position 2 with a 2-chlorobenzylthio (-S-CH₂-C₆H₄Cl) group and a hydrochloride salt. The molecular formula of the compound is C₁₁H₁₄Cl₂N₂S, with a molecular weight of 277.07 g/mol (calculated based on structural analysis) .
The tetrahydropyrimidine core is a versatile scaffold in medicinal chemistry, known for diverse biological activities such as neuromuscular blocking, antihypertensive, and antimicrobial effects depending on substituents .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S.ClH/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11;/h1-2,4-5H,3,6-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYVLPLKYJBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with thiourea to form 2-(2-chlorobenzylthio)thiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorobenzylthio group, yielding the parent tetrahydropyrimidine.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chlorobenzylthio group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydropyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Key Observations:
- Substituent Size and Lipophilicity : The 2-chlorobenzylthio group in the main compound confers higher molecular weight and lipophilicity compared to smaller substituents like 2-chloroethyl (183.08 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : The sulfur atom in the benzylthio group may participate in hydrogen bonding or hydrophobic interactions, contrasting with the oxadiazole ring in CDD-0102A, which contributes to receptor binding .
- Isomer-Dependent Activity : OT-24’s Z-isomer (Compound 4) exhibits antibacterial activity, whereas the E-isomer is antihypertensive, highlighting the critical role of stereochemistry .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Hydrogen Bond Donors | Aqueous Solubility (HCl salt) |
|---|---|---|---|
| Main Compound | 277.07 | 2 | Likely moderate (salt form) |
| CDD-0102A | ~205.5 | 2 | High (polar oxadiazole group) |
| 2-(2-Chloroethyl)-... | 183.08 | 2 | High |
- Synthesis: The main compound’s benzylthio group may be synthesized via nucleophilic substitution or thiol-ene reactions, akin to methods used for 2-(2,4-dimethylphenoxy)phenacyl chloride derivatives .
Biological Activity
2-(2-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-thiopyrimidines with chlorobenzyl halides in the presence of a base. The process often yields compounds that can be further characterized using spectroscopic methods such as NMR and HRMS.
Antibacterial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit notable antibacterial properties. For instance, a series of 2-(benzylthio)pyrimidines were evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that several compounds displayed significant antibacterial activity:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 6c | High | Moderate |
| 6d | High | Low |
| 6h | Moderate | High |
| 6m | High | High |
These findings suggest that the presence of the chlorobenzylthio group enhances the antibacterial efficacy of the tetrahydropyrimidine scaffold .
Anticancer Activity
In addition to antibacterial properties, tetrahydropyrimidine derivatives have been explored for their anticancer potential. A study focused on eleven newly synthesized tetrahydropyrimidine derivatives assessed their cytotoxic effects on human cancer cell lines (HeLa, K562, and MCF7) alongside normal lung fibroblasts (MRC-5). The results revealed that certain compounds exhibited selective cytotoxicity against chronic myelogenous leukemia (K562) cells:
| Compound | IC50 (µM) against K562 | Mechanism of Action |
|---|---|---|
| 4a | 1.76 ± 0.09 | MMP2/MMP9 modulation |
| 4b | 1.66 ± 0.05 | VEGFA regulation |
The study highlighted changes in matrix metalloproteinases and vascular endothelial growth factors as significant mechanisms underlying the anticancer effects observed .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets involved in bacterial resistance and cancer proliferation. The modulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA) is particularly noteworthy as they play critical roles in tumor metastasis and angiogenesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a tetrahydropyrimidine precursor and 2-chlorobenzylthiol. For example, refluxing 1,4,5,6-tetrahydropyrimidine with 2-chlorobenzyl chloride in the presence of a thiourea catalyst under inert conditions (e.g., nitrogen atmosphere) can yield the thioether intermediate, followed by hydrochloric acid treatment to form the hydrochloride salt. Similar protocols for pyrimidine derivatives are described in studies involving reflux with acetic anhydride or formic acid .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm the tetrahydropyrimidine ring structure and the 2-chlorobenzylthio substituent. For example, the aromatic protons of the chlorobenzyl group appear as a multiplet in δ 7.2–7.4 ppm, while the methylene groups in the tetrahydropyrimidine ring resonate near δ 2.5–3.5 ppm.
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H] for CHClNS·HCl).
- X-ray Crystallography : If single crystals are obtained, structural elucidation can confirm bond angles and substituent positions, as demonstrated for related pyrimidine derivatives .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in a cool, dry place (<25°C) away from ignition sources (e.g., open flames) due to potential decomposition risks .
- Waste Disposal : Collect halogenated waste separately and transfer to certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
- Methodological Answer :
- Purity Verification : Confirm compound purity (>95%) via HPLC or elemental analysis, as impurities (e.g., unreacted starting materials) may skew bioactivity results .
- Dose-Response Reproducibility : Conduct triplicate experiments across multiple cell lines or in vivo models to assess consistency.
- Mechanistic Studies : Use knock-out models or competitive binding assays to validate target engagement. Pyrimidine derivatives often exhibit activity via enzyme inhibition or receptor modulation, so structural analogs may provide comparative insights .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to thiourea (e.g., triethylamine or DBU) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of the chlorobenzylthiol intermediate.
- Temperature Gradients : Explore stepwise heating (e.g., 50°C for initiation, followed by 80°C for completion) to minimize side reactions, as seen in pyrimidine carboxylate syntheses .
Q. How does the 2-chlorobenzylthio substituent influence the compound’s bioactivity compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing chlorine with fluorine or methyl groups) and compare IC values in enzymatic assays.
- Computational Modeling : Use molecular docking to assess how the chloro group’s electronegativity and steric effects impact binding to targets like kinases or GPCRs. Pyrimidine derivatives with halogenated aryl groups often show enhanced binding affinity due to hydrophobic interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer :
- Solvent Polarity Testing : Systematically test solubility in solvents ranging from hexane (nonpolar) to water (polar). Pyrimidine hydrochlorides are typically soluble in polar solvents (e.g., methanol, DMSO) but may precipitate in aqueous buffers due to salt formation.
- pH-Dependent Solubility : Adjust solution pH (e.g., using NaOH or HCl) to determine ionization effects, as hydrochloride salts often exhibit pH-sensitive solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
